molecular formula C23H16INO3 B11088021 (4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11088021
M. Wt: 481.3 g/mol
InChI Key: VXBBCDSUHRLIEH-STZFKDTASA-N
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Description

4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE is a complex organic compound that features an oxazole ring, a phenyl group, and an iodinated benzyl ether moiety

Preparation Methods

The synthesis of 4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Iodination of the benzyl ether: This can be done using iodinating agents like iodine or N-iodosuccinimide (NIS).

    Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The iodinated benzyl ether moiety can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It can be investigated for its potential as a drug candidate or as a probe in biochemical assays.

    Industry: The compound may find applications in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The iodinated benzyl ether moiety may facilitate binding to certain proteins or enzymes, leading to modulation of their activity. The oxazole ring and phenyl group may also contribute to the compound’s overall bioactivity by interacting with various biological pathways.

Comparison with Similar Compounds

Similar compounds to 4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE include other oxazole derivatives and iodinated benzyl ethers. These compounds may share some structural features but differ in their specific functional groups or substitution patterns. The uniqueness of 4-((Z)-1-{3-[(3-IODOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5-ONE lies in its combination of an oxazole ring, a phenyl group, and an iodinated benzyl ether moiety, which may confer distinct chemical and biological properties.

Similar compounds include:

Properties

Molecular Formula

C23H16INO3

Molecular Weight

481.3 g/mol

IUPAC Name

(4Z)-4-[[3-[(3-iodophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C23H16INO3/c24-19-10-4-7-17(12-19)15-27-20-11-5-6-16(13-20)14-21-23(26)28-22(25-21)18-8-2-1-3-9-18/h1-14H,15H2/b21-14-

InChI Key

VXBBCDSUHRLIEH-STZFKDTASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OCC4=CC(=CC=C4)I)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCC4=CC(=CC=C4)I)C(=O)O2

Origin of Product

United States

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